N-(4-CHLOROPHENYL)-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE
Description
N-(4-CHLOROPHENYL)-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE: is a complex organic compound that features a chlorophenyl group, a benzo[c]chromen-3-yl moiety, and an acetamide linkage
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(6-oxobenzo[c]chromen-3-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c22-13-5-7-14(8-6-13)23-20(24)12-26-15-9-10-17-16-3-1-2-4-18(16)21(25)27-19(17)11-15/h1-11H,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHAKDCTBHVPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)NC4=CC=C(C=C4)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE typically involves multiple steps:
Formation of the Benzo[c]chromen-3-yl Moiety: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with an intermediate.
Formation of the Acetamide Linkage: This is usually done through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromen-3-yl moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohols or amines are common products.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation, by binding to key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE
- N-(4-METHOXYPHENYL)-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE: is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to its analogs with different substituents. This uniqueness can be leveraged in designing compounds with specific desired properties.
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